molecular formula C24H24N4O4 B11279115 ethyl 2-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate

ethyl 2-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate

Cat. No.: B11279115
M. Wt: 432.5 g/mol
InChI Key: MOPZMHGYGDBJKJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a complex organic compound featuring multiple functional groups, including an ester, an amide, and a heterocyclic oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with an indole derivative. The final steps involve the formation of the ester and amide bonds under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate involves its interaction with molecular targets through its functional groups. The oxadiazole ring, for example, can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity to biological targets. The ester and amide groups can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is unique due to its combination of functional groups and the presence of the oxadiazole ring, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H24N4O4/c1-4-31-24(30)17-10-6-7-11-18(17)25-21(29)14-28-19-12-8-5-9-16(19)13-20(28)23-27-26-22(32-23)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,29)

InChI Key

MOPZMHGYGDBJKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C

Origin of Product

United States

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